Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a propionate based phenolic antioxidant that can be used as a polymeric stabilizer by butylphenol functionalities.

Brand Name: Vulcanchem
CAS No.: 2082-79-3
VCID: VC21065123
InChI: InChI=1S/C35H62O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h27-28,37H,8-26H2,1-7H3
SMILES: CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Molecular Formula: C35H62O3
Molecular Weight: 530.9 g/mol

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

CAS No.: 2082-79-3

Cat. No.: VC21065123

Molecular Formula: C35H62O3

Molecular Weight: 530.9 g/mol

* For research use only. Not for human or veterinary use.

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - 2082-79-3

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a propionate based phenolic antioxidant that can be used as a polymeric stabilizer by butylphenol functionalities.

CAS No. 2082-79-3
Molecular Formula C35H62O3
Molecular Weight 530.9 g/mol
IUPAC Name octadecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C35H62O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h27-28,37H,8-26H2,1-7H3
Standard InChI Key SSDSCDGVMJFTEQ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Canonical SMILES CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

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